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Compound of Interest

Compound Name:
3-(Chloromethyl)-1-

methylpiperidin-2-one

CAS No.: 2228473-69-4

Cat. No.: B2540822

Get Quote

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6]
Before analyzing the fragmentation, we must establish the baseline physicochemical properties

that dictate ionization behavior.[1]
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Property Specification

Compound Name 3-(Chloromethyl)-1-methylpiperidin-2-one

Molecular Formula C₇H₁₂ClNO

Molecular Weight 161.63 g/mol (Average)

Monoisotopic Mass 161.0607 Da (³⁵Cl) / 163.0578 Da (³⁷Cl)

Isotopic Signature Distinct 3:1 ratio for M : M+2 due to Chlorine

Core Scaffold N-Methyl-2-piperidone (Lactam)

Key Functional Group Chloromethyl (-CH₂Cl) at C3 position

Predicted LogP ~0.8 (Lipophilic, suitable for GC-MS & LC-MS)

Experimental Protocols
To ensure reproducibility, the following instrument parameters are recommended. These

protocols are designed to maximize the detection of diagnostic fragments.[1]

A. GC-MS (Electron Ionization)[4]
Inlet Temp: 250°C (Ensure rapid volatilization without thermal degradation).

Source Temp: 230°C.

Ionization Energy: 70 eV (Standard).[2][1]

Column: Rtx-5MS or equivalent (5% phenyl polysilphenylene-siloxane).

Carrier Gas: Helium @ 1.0 mL/min.[2][1]

Oven Program: 60°C (1 min) → 15°C/min → 280°C (3 min).

B. LC-MS/MS (Electrospray Ionization)[4]
Ionization Mode: Positive (+ESI).[2][1]

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2][1]
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Gradient: 5% B to 95% B over 10 min.

Collision Energy (CE): Stepped 15-35 eV to capture both parent and daughter ions.[1]

Fragmentation Analysis (Mechanism & Diagnostics)
[8][9]
The fragmentation of 3-(Chloromethyl)-1-methylpiperidin-2-one is driven by the stability of

the lactam ring and the lability of the carbon-chlorine bond.

A. Electron Ionization (EI) Pattern
In EI, the molecular ion (M⁺) is formed first.[1] The presence of the chlorine atom provides a

clear "flag" at m/z 161 and 163.[2][1]

Primary Pathway: The "Chlorine Loss" Cascade[2]
Molecular Ion (M⁺): m/z 161 (100%) / 163 (32%).[1]

Loss of Chlorine Radical ([1]•Cl): The C-Cl bond is the weakest link. Cleavage generates a

cation at m/z 126.[2][1]

Mechanism:[2][3][1][4] Homolytic cleavage of the C-Cl bond.[1]

Diagnostic: Disappearance of the 3:1 isotopic pattern in this fragment.[1]

Loss of HCl (Elimination): Alternatively, thermal or impact-induced elimination of HCl yields a

conjugated unsaturated lactam at m/z 125.[1]

Mechanism:[2][3][1][4] 1,2-elimination involving the C3-chloromethyl and C4-hydrogen.

Secondary Pathway: Side Chain Cleavage[2][1]
Loss of Chloromethyl Radical ([1]•CH₂Cl): Cleavage of the C3-side chain bond.

Fragment:m/z 112.

Significance: This generates the stable N-methyl-2-piperidone cation radical. This is a

crucial diagnostic peak to confirm the core scaffold.[1][5]
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Tertiary Pathway: Ring Fragmentation (Lactam Core)
Once the side chain is lost (forming m/z 112), the ring fragments similarly to N-methyl-2-

piperidone:

m/z 84: Loss of CO (28 Da) from the m/z 112 core.[2][1]

m/z 42: Characteristic fragment [CH₂=N-CH₃]⁺ derived from the N-methyl moiety.

B. ESI-MS/MS Pattern
In ESI, the molecule forms the protonated adduct [M+H]⁺ at m/z 162.[1][6]

Precursor: m/z 162 (³⁵Cl) / 164 (³⁷Cl).[1]

Major Product Ion (m/z 126): Loss of HCl (36 Da).[1] The protonated molecular ion

undergoes rapid elimination of HCl to form a stable exocyclic double bond species (3-

methylene-1-methylpiperidin-2-one).

Minor Product Ion (m/z 44/46): In some conditions, the side chain itself [CH₂Cl]⁺ may be

observed, though positive charge retention on the nitrogen-containing ring is favored.

Visualization of Fragmentation Pathways[1][8][9][10]
The following diagram illustrates the proposed mechanistic pathways for the fragmentation of

3-(Chloromethyl)-1-methylpiperidin-2-one under Electron Ionization (EI).
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Molecular Ion (M+)
[C7H12ClNO]+
m/z 161 / 163

[M - Cl]+
(Loss of •Cl)

m/z 126

- •Cl (35/37)

[M - HCl]+
(Elimination)

m/z 125

- HCl (36/38)

[M - CH2Cl]+
(Core Lactam)

m/z 112

- •CH2Cl (49/51)

Ring Fragment
[C4H8N]+

m/z 70

Ring Opening - C2H2O (Ketene loss)

Imine Fragment
[CH2=N-CH3]+

m/z 42

Further degradation

Click to download full resolution via product page

Caption: Proposed EI-MS fragmentation pathway showing primary loss of Chlorine, HCl, and

the chloromethyl side chain.

Comparative Analysis: Target vs. Alternatives
In drug development, this intermediate often co-exists with its hydrolysis product (alcohol) or its

non-chlorinated precursor.[1] Distinguishing them is vital for impurity profiling.[1]
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Feature Target Compound
Alternative 1:

Hydroxy Analog

Alternative 2: Methyl

Precursor

Structure 3-(Chloromethyl)-... 3-(Hydroxymethyl)-... 3-Methyl-...

Formula C₇H₁₂ClNO C₇H₁₃NO₂ C₇H₁₃NO

Molecular Ion 161 / 163 (3:[2][1]1) 143 (No Cl pattern) 127 (No Cl pattern)

Key Neutral Loss -36 Da (HCl) -18 Da (H₂O) -15 Da (•CH₃)

Base Peak (EI) m/z 126 or 112
m/z 112 (Loss of

CH₂OH)

m/z 112 (Loss of

•CH₃)

Retention Time Late Eluter (Lipophilic) Early Eluter (Polar) Mid Eluter

Differentiation Strategy
Check for Isotopes: Only the target compound will show the characteristic Chlorine isotope

cluster (M and M+2 separated by 2 Da with 3:1 intensity).[1]

Monitor m/z 126: The presence of m/z 126 (M-Cl) is specific to the target.[1] The Hydroxy

analog (MW 143) fragments to m/z 125 (M-H₂O) or m/z 112 (M-CH₂OH), but rarely m/z 126.

Monitor m/z 112: This fragment is common to all three (representing the core N-methyl-

piperidinone ring), so it cannot be used as a unique identifier.

Differentiation Workflow
Use this logic gate to confirm the identity of the compound in a complex mixture.
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Unknown Peak Detected

Is Molecular Ion m/z 161?

Is Isotope Ratio (161:163) approx 3:1?

Yes

SUSPECT:
3-(Hydroxymethyl) Analog

(Check m/z 143)

No (m/z 143)

SUSPECT:
3-Methyl Analog
(Check m/z 127)

No (m/z 127)

Is Fragment m/z 126 present?

Yes

CONFIRMED:
3-(Chloromethyl)-1-methylpiperidin-2-one

No (Interference?)

Yes No

Click to download full resolution via product page

Caption: Logic gate for differentiating the target chloromethyl compound from common

synthetic impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact
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